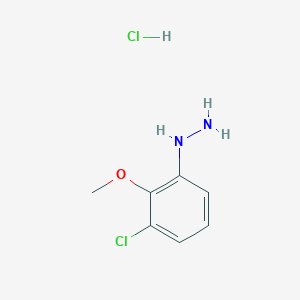

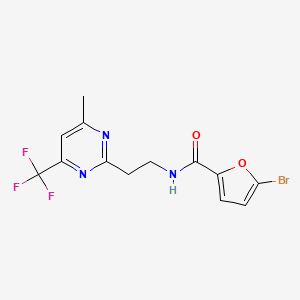

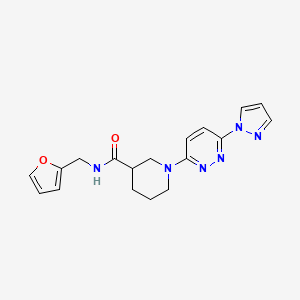

![molecular formula C16H12FN3O2 B2871318 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 503432-62-0](/img/structure/B2871318.png)

4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound with the molecular formula C16H12FN3O2 . It is also known as 4-Fluoro Risperidone .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as IR, 1HNMR, ESI–MS, and CHN analysis . The exact structure analysis of this specific compound is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Drug Research and Development

The unique structure of 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide makes it valuable for drug discovery. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific functional groups, scientists can create derivatives with enhanced bioactivity or improved pharmacokinetic properties .

Heterocycle Synthesis

This compound serves as a building block for synthesizing related heterocycles. Researchers have developed synthetic approaches to form four-membered to seven-membered heterocyclic rings based on this core structure. These heterocycles often exhibit unique biological activities, making them promising candidates for drug development .

Metal-Free Chalcogenation

An interesting application involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide. This process yields diverse 3-ArS/ArSe derivatives in high yields. Preliminary experimental evidence suggests a radical mechanistic pathway for these transformations .

Biomolecular Studies

Researchers use this compound to study biomolecule-ligand complexes. Its interactions with proteins, nucleic acids, and other biomolecules provide insights into binding affinity, stability, and potential therapeutic applications. Computational methods, such as free energy calculations, help predict binding modes and guide drug design .

Structure-Based Drug Design

The compound’s unique structure contributes to structure-based drug design efforts. By understanding its interactions with target proteins, researchers can optimize binding affinity and selectivity. Rational modifications can lead to potent drug candidates for various diseases .

Refinement of X-Ray Crystal Complexes

In X-ray crystallography, 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is useful for refining crystal structures. Its inclusion in co-crystallization experiments provides valuable data on ligand binding sites and conformational changes. This aids in drug development and validation of protein-ligand interactions .

Wirkmechanismus

Target of Action

The primary targets of the compound 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide are currently unknown. The compound belongs to the class of 4H-pyrido[1,2-a]pyrimidin-4-ones , which have been studied for their diverse biological activities . .

Mode of Action

It has been suggested that compounds in the 4h-pyrido[1,2-a]pyrimidin-4-one class may operate through a radical mechanistic pathway .

Biochemical Pathways

The 4h-pyrido[1,2-a]pyrimidin-4-one class of compounds has been associated with a variety of biological activities , suggesting that they may interact with multiple pathways.

Pharmacokinetics

The molecular weight of the compound is 297.289, which is within the range generally favorable for oral bioavailability.

Result of Action

The 4h-pyrido[1,2-a]pyrimidin-4-one class of compounds has been associated with a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

4-fluoro-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)19-15(21)11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUAJMSQIPTNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)F)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

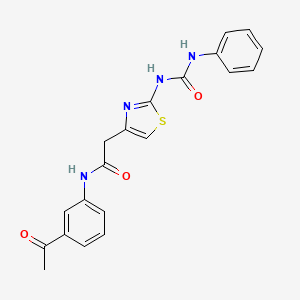

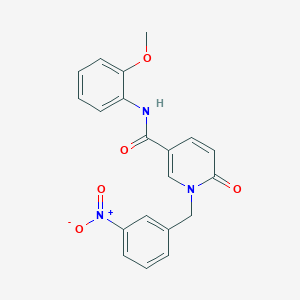

![(Z)-1-(4-chlorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871240.png)

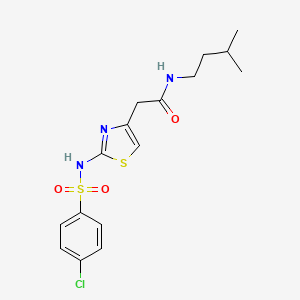

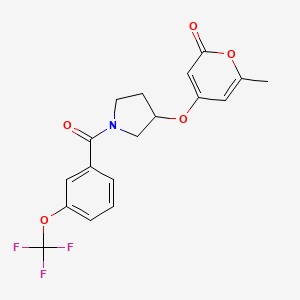

![N-(3,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2871241.png)

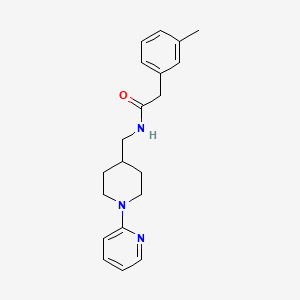

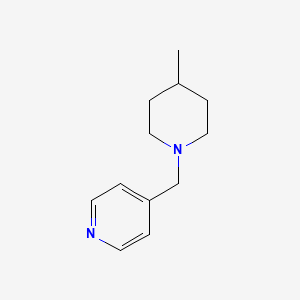

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871249.png)

![2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2871252.png)